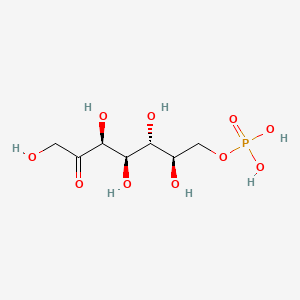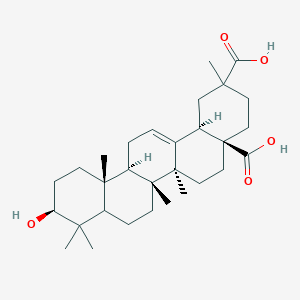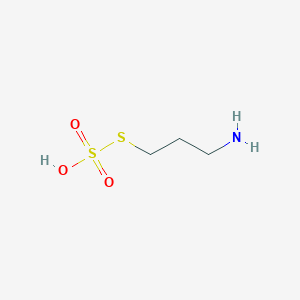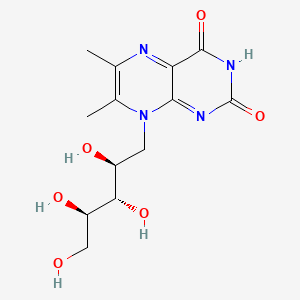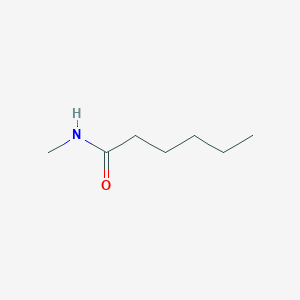
N-Methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylhexanamide, also known as Hexanamide, N-methyl-, is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by other names such as N-methyl hexanamide and N-methyl hexanoyl amine .
Molecular Structure Analysis
The molecular structure of N-Methylhexanamide consists of carbon, hydrogen, and nitrogen atoms. The structure can be viewed using Java or Javascript . The molecule contains a total of 29 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
N-Methylhexanamide can participate in various chemical reactions. For instance, it can be converted to 1°, 2°, or 3° amines using LiAlH4 . Furthermore, it can be interconverted with other carboxyloids . An enzyme called alkylamidase catalyzes the reaction of N-methylhexanamide with water to produce hexanoate and methylamine .Safety And Hazards
The safety data sheet for N-Methylhexanamide indicates that it may cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . In case of exposure, it is advised to seek medical attention.
Propiedades
Número CAS |
3418-05-1 |
|---|---|
Nombre del producto |
N-Methylhexanamide |
Fórmula molecular |
C7H15NO |
Peso molecular |
129.2 g/mol |
Nombre IUPAC |
N-methylhexanamide |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(9)8-2/h3-6H2,1-2H3,(H,8,9) |
Clave InChI |
RSPBQSYWXAROOO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC |
SMILES canónico |
CCCCCC(=O)NC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



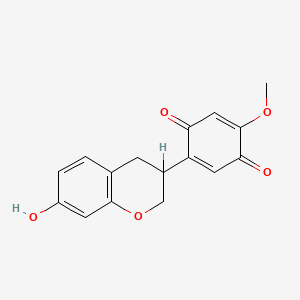
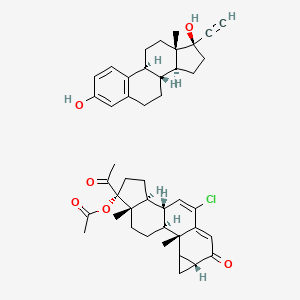
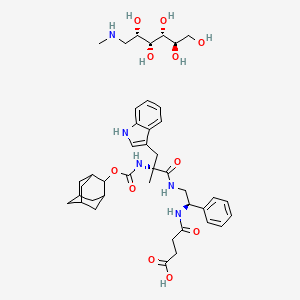
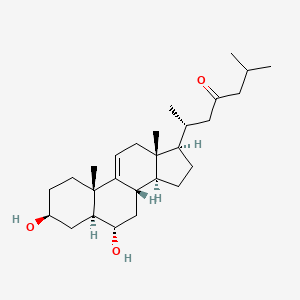
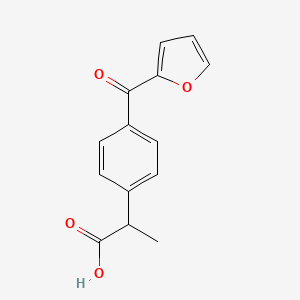
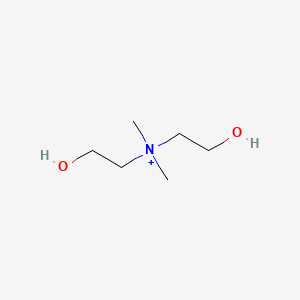
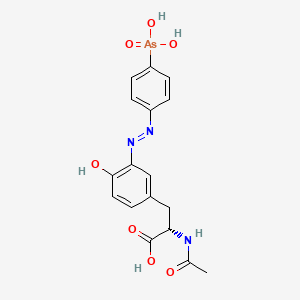
![Benzo[h]quinoline-5,6-dione](/img/structure/B1216598.png)
![4-[[[(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxymethyl]-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216599.png)
